8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)12-16-18(22)11-10-15-19(23)17(13-24-20(15)16)14-8-6-5-7-9-14/h5-11,13,22H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASOVWSZYOPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(Diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, commonly referred to as a hydroxycoumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a diethylamino group and a hydroxy group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone backbone, which is common among many biologically active compounds.
Structural Formula
Key Features
| Property | Value |
|---|---|
| Molecular Weight | 337.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in literature |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- Induces apoptosis in cancer cells.
- Inhibits cell proliferation by disrupting the cell cycle.
- Modulates key signaling pathways involved in cancer progression.
- Case Study : A study conducted on human epithelial adenocarcinoma (LoVo) cells demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, including elevated levels of intracellular reactive oxygen species (iROS) and changes in mitochondrial membrane potential (MMP) .
Antioxidant Activity
The antioxidant properties of this compound are primarily attributed to its hydroxyl group, which acts as a free radical scavenger.
-
Research Findings :
- The compound significantly reduces oxidative stress markers in cellular models.
- It protects against oxidative damage by enhancing intracellular glutathione levels.
-
Data Table : Comparison of Antioxidant Activity
| Assay Type | Compound Concentration | % Inhibition |
|------------|-----------------------|--------------|
| DPPH Scavenging | 10 µM | 85% |
| ABTS Scavenging | 20 µM | 90% |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented through various experimental models.
-
Mechanism :
- Inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduces the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.
- Case Study : In vitro studies showed that treatment with this compound reduced the secretion of inflammatory mediators in macrophage cell lines, indicating its potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Key Structural Variations and Implications
Substituents at Position 8: The diethylamino-methyl group in the target compound improves aqueous solubility compared to bulkier substituents like diisobutylamino-methyl () or azepanylmethyl (). However, the latter may enhance membrane permeability due to increased lipophilicity.
Functional Groups at Position 7 :
- The hydroxyl group in the target compound is critical for antioxidant activity and metal chelation. Its replacement with ethoxy () reduces H-bonding capacity, likely diminishing biological activity but improving metabolic stability.
Modifications at Other Positions :
- Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects, which are absent in the target compound.
- Naphthyloxy () and phenyl (target) groups at position 3 influence steric interactions in biological targets, with naphthyloxy providing extended π systems for stronger binding.
Physicochemical Properties
- Solubility: The target compound’s diethylamino group improves solubility in polar solvents (~10–20 mg/mL estimated), whereas diisobutylamino analogs () are more suited for lipid-rich environments.
- Melting Points : Trifluoromethyl-substituted compounds () generally exhibit higher melting points (e.g., 116°C in ) due to crystallinity induced by electronegative groups.
Q & A
Q. What are the established synthetic routes for 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a Mannich reaction , where a hydroxylated chromenone core reacts with formaldehyde and diethylamine in ethanol under reflux. Key steps include:
- Chromenone core formation : Condensation of a phenolic precursor (e.g., 7-hydroxy-3-phenyl-4H-chromen-4-one) with formaldehyde .
- Aminomethylation : Introduction of the diethylamino group via a Mannich reaction at the 8-position, requiring precise pH control (pH 9–10) and ethanol as the solvent to minimize side reactions .
- Purification : Recrystallization or column chromatography to isolate the product. Yield optimization (~60–75%) depends on stoichiometric ratios and temperature gradients during reflux .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with the diethylamino group showing characteristic splitting at δ ~2.5–3.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Data collection requires high-resolution single crystals, with R-factors < 5% indicating reliable structural models .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₂₁H₂₃NO₃: theoretical 353.42 g/mol) .
Advanced Research Questions
Q. How do structural modifications at the 8-position (e.g., replacing diethylamino with morpholine or piperidine groups) affect biological activity?
- Structure-activity relationship (SAR) studies reveal that the basicity and steric bulk of the 8-position substituent influence interactions with biological targets. For example:
- Diethylamino derivatives exhibit enhanced membrane permeability due to moderate lipophilicity (logP ~2.8) .
- Morpholine or piperidine substitutions alter binding affinity to enzymes like kinases or cytochrome P450, as shown in competitive inhibition assays .
- Methodology : Introduce alternative amines during the Mannich reaction, followed by in vitro bioactivity screening (e.g., IC₅₀ determination) .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Disorder in the diethylamino group : Common in flexible side chains, resolved using SHELXL’s PART command to model split positions .
- Twinning : Observed in crystals with pseudo-symmetry, requiring integration of HKLF5 data in SHELXL .
- Hydrogen bonding networks : The 7-hydroxy group forms O–H···O interactions with the carbonyl at position 4, validated via Hirshfeld surface analysis .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Source of variability : Differences in assay conditions (e.g., pH, solvent DMSO concentration) may alter compound solubility or aggregation.
- Mitigation strategies :
- Standardize protocols (e.g., ISO-certified cell lines, fixed DMSO ≤0.1%).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity .
Methodological Considerations
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate parameters like bioavailability (F ~75%) and CYP450 inhibition .
- Docking studies : AutoDock Vina or Glide simulate interactions with target proteins (e.g., estrogen receptors), guided by crystallographic data .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- HPLC-MS monitoring : Detects intermediates like 8-formyl derivatives formed during incomplete Mannich reactions .
- Process optimization : Use continuous flow reactors to enhance mixing and reduce reaction time, improving yield to >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
